BENGHE Validation & Comparative

Check Availability & Pricing

A Cross-Species Examination of ND-2110
Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ND-2110

Cat. No.: B609506

Cambridge, MA - This guide provides a comparative analysis of the pharmacokinetic properties
of ND-2110, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The
data presented herein is intended for researchers, scientists, and drug development
professionals to facilitate an objective evaluation of ND-2110's performance against other
IRAK4 inhibitors.

ND-2110 has demonstrated potent and selective inhibition of IRAK4, a key mediator in
inflammatory signaling pathways.[1] Understanding its pharmacokinetic profile across different
species is crucial for predicting its behavior in humans and advancing its clinical development.
This report summarizes the available preclinical pharmacokinetic data for ND-2110 and
provides a comparative context with other selective IRAK4 inhibitors.

Pharmacokinetic Profile of ND-2110 in Mice

Pharmacokinetic studies of ND-2110 in DBA1 mice have revealed key parameters following
both intravenous (1V) and oral (PO) administration. These findings are essential for
understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of
the compound in a preclinical model.

Table 1: Pharmacokinetic Parameters of ND-2110 in DBA1 Mice
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Parameter Intravenous (3 mgl/kg) Oral (10 mg/kg)
T1/2 (h) 11 14

Cmax (ng/mL) 1,200 850

AUC (ng-h/mL) 1,500 2,300
Bioavailability (%F) - 51%

Source: Kelly PN, et al. J Exp Med. 2015.

Cross-Species Comparison with Alternative IRAK4
Inhibitors

While comprehensive cross-species pharmacokinetic data for ND-2110 is not publicly
available, a comparison with other selective IRAK4 inhibitors can provide valuable insights into
potential species-specific differences in drug metabolism and disposition. The following table
summarizes pharmacokinetic parameters for KT-474, another IRAK4-targeting compound, in
rats, dogs, and monkeys.

Table 2: Pharmacokinetic Parameters of an Alternative IRAK4 Degrader (KT-474) in Various

Species
s e Dose T1/2 (h) Cmax AUC B_ic_;availa
(mglkg) (ng/mL) (ng-h/mL)  Dbility (%F)

Rat v 2 3.9 - 1,800 -

PO 10 4.9 230 2,200 12%

Dog \Y 2 7.1 - 5,500 -

PO 5 7.8 680 8,200 35%

Monkey Y 2 5.8 - 3,900 -

PO 5 6.2 340 2,600 13%
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Source: Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for
the Treatment of Autoimmune Diseases - PMC - NIH[Z]

Experimental Protocols
ND-2110 Pharmacokinetic Study in Mice

DBA1 mice were administered ND-2110 either intravenously at a dose of 3 mg/kg, formulated
in 10% 2-hydroxypropyl-B-cyclodextrin, or by oral gavage at 10 mg/kg in 0.5% methylcellulose.
Blood samples were collected into sodium heparin tubes at specified time points post-
administration. For the intravenous arm, collection occurred at 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8
hours. For the oral administration arm, samples were taken at 0.25, 0.5, 1, 2, 4, 6, and 8 hours
after dosing.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK4 signaling pathway and a general workflow for
evaluating IRAK4 inhibitors.
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IRAK4 Signaling Pathway and the inhibitory action of ND-2110.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. nimbustx.com [nimbustx.com]

o 2. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the
Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nim.nih.gov]
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[https://www.benchchem.com/product/b609506#cross-species-comparison-of-nd-2110-
pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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